molecular formula C7H3ClN4O4 B183557 2-Chloro-5,6-dinitrobenzimidazole CAS No. 1849-05-4

2-Chloro-5,6-dinitrobenzimidazole

Cat. No.: B183557
CAS No.: 1849-05-4
M. Wt: 242.57 g/mol
InChI Key: LPHPDNLKJSQDQG-UHFFFAOYSA-N
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Description

2-Chloro-5,6-dinitrobenzimidazole is a useful research compound. Its molecular formula is C7H3ClN4O4 and its molecular weight is 242.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 107510. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1849-05-4

Molecular Formula

C7H3ClN4O4

Molecular Weight

242.57 g/mol

IUPAC Name

2-chloro-5,6-dinitro-1H-benzimidazole

InChI

InChI=1S/C7H3ClN4O4/c8-7-9-3-1-5(11(13)14)6(12(15)16)2-4(3)10-7/h1-2H,(H,9,10)

InChI Key

LPHPDNLKJSQDQG-UHFFFAOYSA-N

SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])N=C(N2)Cl

Canonical SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])N=C(N2)Cl

1849-05-4

Origin of Product

United States

Synthesis routes and methods

Procedure details

As represented in the following synthesis scheme, 10 g of 2-benzoimidazolone was heated and stirred in 100 mL of nitric acid (1.38) at 70° C. for 1 hour, followed by diluting with cold water, to thereby obtain yellow green 5,6-dinitro-2-benzoimidazolone (yield 76.5%). The thus obtained 5,6-dinitro-2-benzoimidazolone was refluxed in phosphorous oxychloride at 140° C. for 7 hours, followed by evaporating the excessive phosphorous oxychloride under reduced pressure, and neutralizing with an aqueous solution of sodium hydrogen carbonate, to thereby obtain yellow 5,6-dinitro-2-chlorobenzimidazole the 2-position of which was chloridized (yield 64.7%).
Name
5,6-dinitro-2-benzoimidazolone
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